(S)-N-[3-(3,4-Methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxoprolyl]-(S)-alanine benzyl ester
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Overview
Description
(S)-N-[3-(3,4-Methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxoprolyl]-(S)-alanine benzyl ester is a peptide and a benzyl ester.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Ureido Sugars : Amino acid methyl, ethyl, or benzyl esters, including those similar to the compound , have been used as amination agents in the synthesis of new ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
- Preparation of Optically Active Amino Acids : The preparation of 3-(3,4-methylenedioxyphenyl)-D-, and -L-alanine, similar to the compound of interest, involves the resolution of N-acetyl-DL-amino acid derived from methylenedioxybenzyl chloride and diethyl acetamidomalonate (Yamada, Fujii, & Shioiri, 1962).
Chemical Reactions and Properties
- Reaction Studies Involving Similar Compounds : Studies on the reaction of N-benzyloxy-DL-alanine ethyl ester with α-acetoxycinnamoyl chloride, producing various compounds including imidazolidinone and pyrrolidinedione derivatives, provide insights into the chemical behavior of related esters (Chigira, Masaki, & Ota, 1969).
- Photophysical Properties of Derivatives : The photophysical properties of N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester derivatives, which are structurally related to the compound of interest, have been studied. These studies reveal the influence of substituents on the photophysical properties of such compounds (Guzow et al., 2005).
Pharmaceutical Research
- Analgesic Potential of Related Compounds : Research on RB 120, a compound similar to (S)-N-[3-(3,4-Methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxoprolyl]-(S)-alanine benzyl ester, shows its potential as an orally active analgesic. This compound demonstrates potent antinociceptive responses in various tests, suggesting therapeutic applications (Noble et al., 1997).
properties
Product Name |
(S)-N-[3-(3,4-Methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxoprolyl]-(S)-alanine benzyl ester |
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Molecular Formula |
C25H28N2O7S |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-5-(acetylsulfanylmethyl)-4-(1,3-benzodioxol-5-yl)-1-hydroxypyrrolidine-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C25H28N2O7S/c1-15(25(30)32-12-17-6-4-3-5-7-17)26-24(29)20-11-19(21(27(20)31)13-35-16(2)28)18-8-9-22-23(10-18)34-14-33-22/h3-10,15,19-21,31H,11-14H2,1-2H3,(H,26,29)/t15-,19?,20-,21?/m0/s1 |
InChI Key |
VTZRKUFAIWPNRI-QOLSWGAYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CC(C(N2O)CSC(=O)C)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CC(C(N2O)CSC(=O)C)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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